

A Head-to-Head Comparison of Pyrazole Analogs in Biological Assays

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Compound of Interest

Compound Name: 3-tert-butyl-1H-pyrazole-5-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its versatility allows for the development of targeted therapies for a range of diseases, from inflammation to cancer.[3] This guide provides a comparative analysis of various pyrazole analogs, presenting key experimental data to facilitate informed decisions in drug discovery and development.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

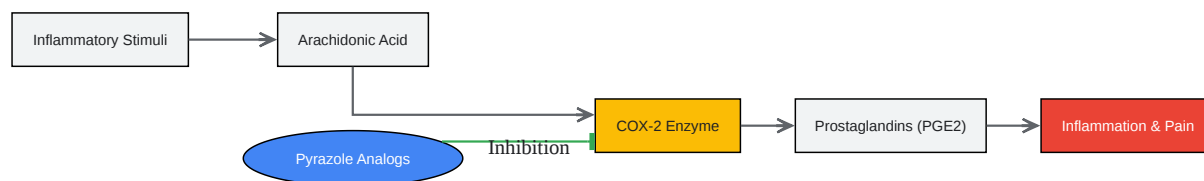
A prominent class of pyrazole-based drugs selectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] This selective inhibition provides anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6]

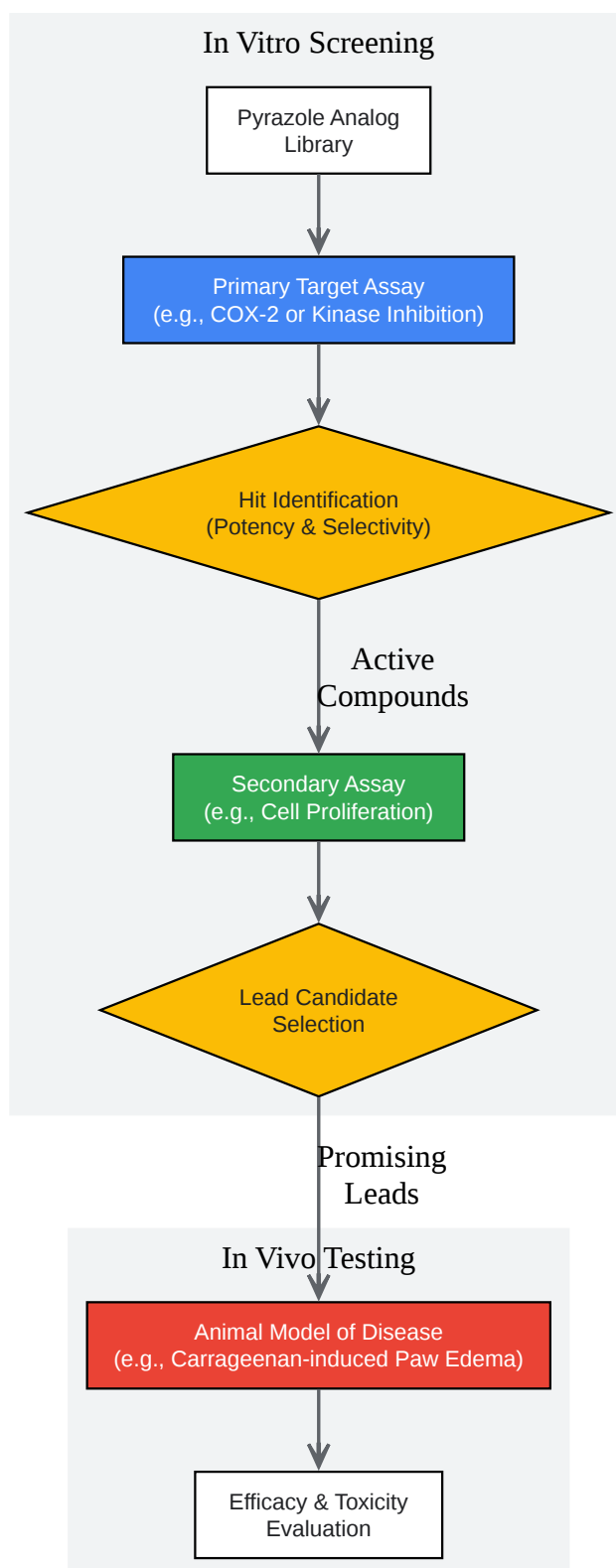
Below is a comparative summary of the in vitro inhibitory activity of several pyrazole analogs against COX-1 and COX-2 enzymes. Lower IC₅₀ values indicate greater potency.

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Celecoxib	0.87	0.04	21.75	[7]
Deracoxib	-	-	-	[8]
Mavacoxib	-	-	-	[9]
Compound 2a	-	0.01987	-	[10]
Compound 3b	-	0.03943	22.21	[10]
Compound 4a	-	0.06124	14.35	[10]
Compound 5b	-	0.03873	17.47	[10]
Compound 5e	-	0.03914	13.10	[10]
Compound 11	-	0.043	-	[11]
Compound 12	-	0.049	-	[11]
Compound 15	-	0.045	-	[11]
Compound 4a (hydrazone)	-	0.67	8.41	[7]
Compound 4b (hydrazone)	-	0.58	10.55	[7]
Compound 44	-	0.01	-	[6]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Signaling Pathway of COX-2 Inhibition





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